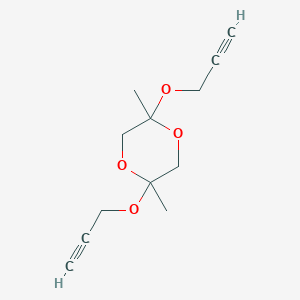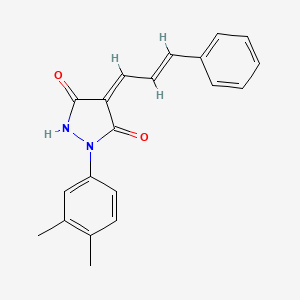
2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane, also known as DMPD, is a chemical compound that has gained significant attention in the scientific research community due to its unique structure and potential applications. DMPD is a dioxane derivative that contains two propynyl ether groups, which make it an attractive candidate for various chemical reactions.
Aplicaciones Científicas De Investigación
2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane has been used in various scientific research applications, including organic synthesis, catalysis, and material science. Due to its unique structure and reactivity, 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane has been used as a building block for the synthesis of various compounds, such as dendrimers and polymers. It has also been used as a catalyst in various reactions, such as the hydrogenation of alkenes and the oxidation of alcohols. In material science, 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane has been used as a precursor for the synthesis of various metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane is not well understood, but it is believed to involve the formation of reactive intermediates through the cleavage of the propynyl ether groups. These reactive intermediates can then react with various substrates, leading to the desired products.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane, but it is believed to be relatively non-toxic and non-carcinogenic. However, further studies are needed to fully understand the potential effects of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane is its unique structure, which makes it an attractive candidate for various chemical reactions. Additionally, 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane is relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one of the limitations of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the research and development of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane. One potential application is in the synthesis of new materials, such as metal-organic frameworks and dendrimers. Additionally, 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane could be used as a catalyst in various reactions, such as the synthesis of pharmaceuticals and fine chemicals. Further studies are also needed to fully understand the mechanism of action and potential effects of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane on human health. Overall, 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane is a promising compound with significant potential for various scientific research applications.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane involves a multi-step process that starts with the reaction of 2,5-hexanedione with propargyl alcohol to form a propargyl ether intermediate. This intermediate is then reacted with sodium hydride and 2-bromoethanol to form the desired product, 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane. The overall yield of this process is around 30%, and the purity of the final product can be improved through various purification techniques.
Propiedades
IUPAC Name |
2,5-dimethyl-2,5-bis(prop-2-ynoxy)-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-5-7-13-11(3)9-16-12(4,10-15-11)14-8-6-2/h1-2H,7-10H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPPGCFOANLYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CO1)(C)OCC#C)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385780 |
Source


|
| Record name | 1,4-Dioxane, 2,5-dimethyl-2,5-bis(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxane, 2,5-dimethyl-2,5-bis(2-propynyloxy)- | |
CAS RN |
82816-35-1 |
Source


|
| Record name | 1,4-Dioxane, 2,5-dimethyl-2,5-bis(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)

![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)
![3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5214467.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)
![N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214478.png)
![8-(4-methylphenyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B5214479.png)
![8-bromo-6,7-dimethyl-2-(2-thienylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5214484.png)
![1-isopropyl-2,6,6-trimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5214489.png)
![{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5214492.png)
![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)
![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)